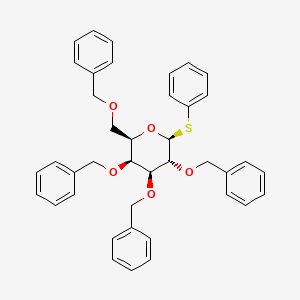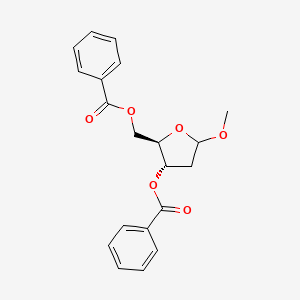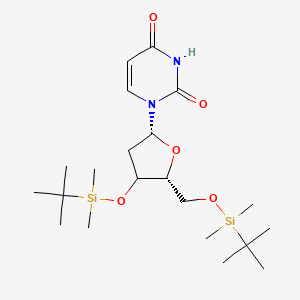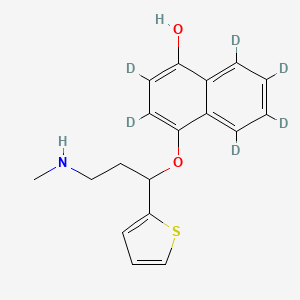
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Irbesartan and its derivatives involves complex chemical reactions aimed at modifying the molecule to achieve desired properties or to study its metabolites. For instance, Byard and Herbert (1999) described the preparation of N1- and N2- glucuronides of Irbesartan, focusing on their regiochemistry as established from NMR spectroscopic studies, showcasing an approach to synthesize specific derivatives of Irbesartan for further study (Byard & Herbert, 1999).
Molecular Structure Analysis
The molecular structure of Irbesartan and its derivatives is crucial for understanding its interaction with biological molecules. NMR spectroscopy, mass spectrometry, and other analytical techniques are commonly used to elucidate these structures. The detailed NMR spectroscopic studies provide insights into the molecular configurations and the regiochemistry of the products, essential for understanding how modifications affect the molecule's biological activity and interactions.
Chemical Reactions and Properties
Irbesartan undergoes various chemical reactions that lead to the formation of metabolites. Chando et al. (1998) investigated the metabolism of Irbesartan in humans, identifying several metabolites through mass spectroscopy and NMR, highlighting the drug's biotransformation and the chemical nature of its metabolites (Chando et al., 1998).
Physical Properties Analysis
The physical properties of Irbesartan, such as solubility, crystallinity, and stability, are significant for its formulation and therapeutic effectiveness. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are employed to analyze these properties. For example, Adeli (2016) explored the improvement of Irbesartan's dissolution through solid dispersions using the supercritical anti-solvent (SAS) technique, indicating a method to enhance its bioavailability by modifying its physical properties (Adeli, 2016).
Chemical Properties Analysis
The chemical properties of Irbesartan, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to its pharmacological profile. Studies like Shah et al. (2010), which focused on the identification and characterization of degradation products of Irbesartan under various stress conditions, contribute to a deeper understanding of its chemical stability and reactivity (Shah, Sahu, & Singh, 2010).
Aplicaciones Científicas De Investigación
Renoprotective Effects in Diabetic Nephropathy
Irbesartan has demonstrated significant renoprotective effects, especially in patients with type 2 diabetes and nephropathy. Studies have shown that irbesartan can slow the progression of renal disease in hypertensive patients with type 2 diabetes. This effect is partly independent of its blood pressure-lowering effect, highlighting its potential in managing early and later stages of diabetic nephropathy (Croom, Curran, Goa, & Perry, 2004; Croom & Plosker, 2008)^1^^2^.
Cardiovascular Risk Modification
Irbesartan's role in cardiovascular risk modification has been highlighted in various studies. Its use has been associated with improvements in endothelial function, blood pressure control, and a reduction in the risk of cardiovascular diseases. This is particularly significant in patients with hypertension and type 2 diabetes, where irbesartan has shown benefits in managing these conditions concurrently (Derosa & Salvadeo, 2010)^3^.
Impact on Hypertension Management
Irbesartan has been found to be an effective antihypertensive agent with a well-tolerated profile in hypertensive patients, including those with type 2 diabetes and incipient or overt nephropathy. Its once-daily administration provides 24-hour control of blood pressure, offering a significant advantage in the long-term management of hypertension (Forni, Wuerzner, Pruijm, & Burnier, 2011)^4^.
Drug Interactions and Tolerability
Research has also focused on the drug and food interaction trials involving irbesartan, showing minimal potential for significant interactions. This aspect of irbesartan's profile supports its use in long-term treatment plans for patients with hypertension, where concurrent medications are inevitable (Marino & Vachharajani, 2001)^5^.
Safety And Hazards
The safety and hazards of Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester are not explicitly mentioned in the search results. However, it is always recommended to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions of Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester are not explicitly mentioned in the search results. However, its potential applications in studying drug metabolism and evaluating drug-drug interactions suggest that it could be useful in pharmaceutical research1.
Propiedades
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

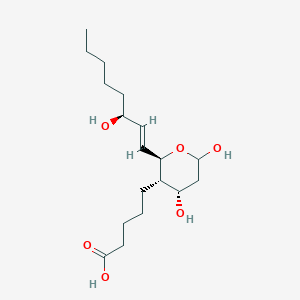


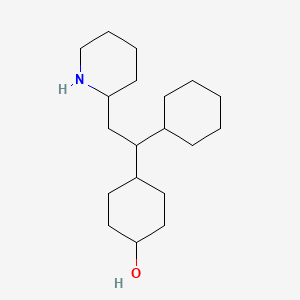
![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

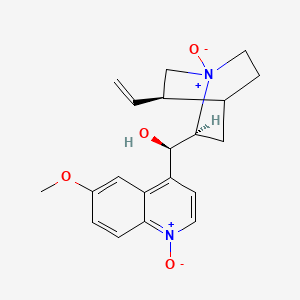
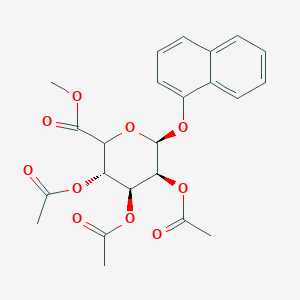
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
